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Compound of Interest

Compound Name: Lavandulol

Cat. No.: B192245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lavandulol as a

versatile chiral building block in organic synthesis. Both enantiomers of lavandulol, (R)-(-)-

lavandulol and (S)-(+)-lavandulol, serve as valuable starting materials for the stereoselective

synthesis of a variety of bioactive molecules, including insect pheromones and potential

therapeutic agents. This document outlines key synthetic strategies, detailed experimental

protocols, and the biological significance of the resulting compounds.

Introduction to Lavandulol
Lavandulol is a naturally occurring monoterpene alcohol with an irregular isoprenoid skeleton.

The chirality at its C2 position makes it a valuable precursor in asymmetric synthesis. The (R)-

enantiomer is a significant component of lavender oil, contributing to its characteristic

fragrance, while the (S)-enantiomer and its esters are identified as sex pheromones for several

insect species, such as the vine mealybug.[1] The distinct biological roles of each enantiomer

underscore the importance of stereoselective synthesis to access enantiomerically pure

lavandulol.

Enantioselective Synthesis of (R)- and (S)-
Lavandulol
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Access to enantiomerically pure lavandulol is the gateway to its use as a chiral building block.

One effective method involves a proline-catalyzed asymmetric α-aminooxylation followed by

a[2][2] Claisen rearrangement. This strategy allows for the efficient synthesis of both (R)- and

(S)-lavandulol.

Synthetic Workflow for (R)- and (S)-Lavandulol
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Caption: Synthetic scheme for (R)- and (S)-lavandulol.

Experimental Protocol: Synthesis of (R)-Lavandulol
Step 1: Asymmetric α-Aminooxylation

To a stirred solution of 3-methyl-2-butenal (1.0 eq) in anhydrous DMSO at room temperature,

add L-proline (0.2 eq).

Stir the mixture for 10 minutes, then add nitrosobenzene (1.2 eq).

Continue stirring at room temperature for 24 hours.

Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the chiral α-

aminooxylated intermediate.

Step 2:[2][2] Claisen Rearrangement

Dissolve the α-aminooxylated intermediate (1.0 eq) in a suitable high-boiling solvent (e.g.,

xylenes).

Heat the solution to reflux for 6-8 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and concentrate under reduced pressure to

yield the crude chiral aldehyde.

Step 3: Reduction to (R)-Lavandulol
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To a solution of the crude chiral aldehyde in methanol at 0 °C, add sodium borohydride

(NaBH₄) (1.5 eq) portion-wise.

Stir the reaction mixture at 0 °C for 1 hour.

Quench the reaction by the slow addition of water.

Extract the mixture with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the residue by flash chromatography to yield (R)-lavandulol.

Step Product Yield (%)
Enantiomeric
Excess (ee %)

Asymmetric α-

Aminooxylation
Chiral Intermediate 85-90 >95

[2][2] Claisen

Rearrangement
Chiral Aldehyde 75-80 >95

Reduction (R)-Lavandulol 90-95 >95

Application in Pheromone Synthesis
Chiral lavandulol and its derivatives are key components of insect pheromones. For instance,

(S)-lavandulyl esters are sex pheromones for the vine mealybug. The enantioselective

synthesis of these esters from the corresponding chiral lavandulol is a critical step in

developing species-specific and environmentally friendly pest management strategies.

Experimental Protocol: Synthesis of (S)-Lavandulyl
Acetate

To a solution of (S)-lavandulol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.5

eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Slowly add acetyl chloride (1.2 eq) to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4 hours.

Quench the reaction with a saturated aqueous solution of NH₄Cl.

Separate the organic layer, and extract the aqueous layer with DCM.

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to afford (S)-lavandulyl acetate.

Reactant Product Yield (%) Purity (%)

(S)-Lavandulol
(S)-Lavandulyl

Acetate
92 >98

Application in the Synthesis of Bioactive Molecules:
(R)-Arundic Acid
(R)-Arundic acid is a neuroprotective agent that has been investigated for the treatment of

neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis

(ALS).[3] Its mechanism of action involves the inhibition of S-100β protein synthesis in

astrocytes, thereby preventing neuronal damage.[3] Chiral lavandulol represents a potential

starting material for the enantioselective synthesis of (R)-arundic acid, given their structural

similarities as chiral branched-chain molecules.

Proposed Synthetic Route from (R)-Lavandulol to (R)-
Arundic Acid
A plausible synthetic pathway would involve the oxidative cleavage of the double bonds in (R)-

lavandulol to generate a carboxylic acid intermediate, followed by further synthetic
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manipulations to introduce the second alkyl chain and adjust the oxidation state to afford (R)-

arundic acid.
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Caption: Proposed synthesis of (R)-Arundic Acid from (R)-Lavandulol.

Signaling Pathway of S-100β Inhibition by (R)-Arundic
Acid
(R)-Arundic acid exerts its neuroprotective effects by modulating astrocyte activity. In

pathological conditions, over-activated astrocytes produce excessive amounts of the S-100β

protein. Extracellular S-100β can induce neuronal apoptosis by binding to the RAGE (Receptor

for Advanced Glycation Endproducts) receptor on neurons, activating downstream pro-

apoptotic signaling cascades. (R)-Arundic acid inhibits the synthesis of S-100β in astrocytes,

thus reducing its extracellular concentration and preventing neuronal cell death.
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Caption: Mechanism of (R)-Arundic Acid neuroprotection.

Conclusion
Lavandulol, in its enantiomerically pure forms, is a highly valuable and versatile chiral building

block in modern organic synthesis. Its applications range from the synthesis of insect

pheromones for sustainable agriculture to the potential development of novel therapeutics for
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neurodegenerative diseases. The synthetic protocols and biological insights provided in these

notes aim to facilitate further research and development in these critical areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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